1-(6-Iodobenzo[d]oxazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-(6-iodo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6INO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
InChI Key |
GXHFHSKEEPJGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key steps:
- Formation of the Benzoxazole Core: Cyclization of 2-aminophenol derivatives with appropriate carbonylating agents to form benzo[d]oxazole or benzo[d]oxazol-2(3H)-one intermediates.
- Iodination at the 6-Position: Selective electrophilic substitution or halogen exchange to introduce iodine at the 6-position of the benzoxazole ring.
- Introduction of the Ethanone Group: Acetylation or coupling reactions to install the ethanone moiety at the 2-position of the benzoxazole ring.
Formation of Benzoxazole Core
A widely reported method involves the reaction of 2-aminophenol with carbonylating reagents such as ethyl 1H-imidazole-1-carboxylate (EImC) in the presence of bases like potassium carbonate (K2CO3) in tetrahydrofuran (THF) solvent. This reaction proceeds under reflux or room temperature conditions to yield benzo[d]oxazol-2(3H)-one derivatives with high efficiency.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | K2CO3 | THF | 25 | 15 | 92 | Optimal conditions |
| 2 | K2CO3 | THF | 80 | 18 | 92 | High temp, similar yield |
| 3 | Cs2CO3 | THF | 80 | 12 | 91 | Comparable yield |
| 4 | NaOMe | THF | 60 | 14 | 45 | Lower yield |
| 5 | NaH | RT | 7-10 | 35-89 | Variable | Solvent-dependent yields |
Table 1: Optimization of benzoxazole core synthesis from 2-aminophenol and EImC
This method tolerates various substituents, including halogens, making it suitable for preparing halogenated benzoxazoles such as 6-iodo derivatives.
Iodination of Benzoxazole Derivatives
Selective iodination at the 6-position of the benzoxazole ring can be achieved by electrophilic aromatic substitution using iodine sources under controlled conditions. Alternatively, halogen exchange reactions or palladium-catalyzed coupling reactions can be employed.
- Electrophilic Iodination: Using iodine or N-iodosuccinimide (NIS) in the presence of acids or Lewis acids to selectively iodinate the benzoxazole ring at the 6-position.
- Palladium-Catalyzed Coupling: Starting from 6-bromo or 6-chlorobenzo[d]oxazole derivatives, palladium-catalyzed cross-coupling with iodide sources can introduce the iodine substituent.
The presence of the iodine atom enhances the compound's reactivity and biological activity, making this step critical.
Introduction of the Ethanone Group
The ethanone group at the 2-position can be introduced by acetylation or carbonylation reactions:
- Acetylation: Direct acetylation of the benzoxazole nitrogen or carbon using acetyl chloride or acetic anhydride under basic or acidic conditions.
- Carbonylation Reactions: Using carbonylating reagents such as ethyl 1H-imidazole-1-carboxylate (EImC) to form the benzoxazol-2(3H)-one intermediate, which can be further modified to the ethanone derivative.
Representative Synthetic Route
A typical synthetic route to 1-(6-iodobenzo[d]oxazol-2-yl)ethanone involves:
Synthesis of 6-Iodobenzo[d]oxazol-2(3H)-one:
- React 2-amino-4-iodophenol with EImC in the presence of K2CO3 in THF at room temperature or reflux for 12-18 hours to form the iodinated benzoxazol-2-one intermediate.
Conversion to 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone:
- Acetylate the benzoxazol-2-one intermediate using acetyl chloride or acetic anhydride under controlled conditions to yield the target ethanone compound.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoxazole core formation | 2-Aminophenol + EImC, K2CO3, THF, reflux | 90-92 | High yield, tolerates halogen substituents |
| Iodination | Iodine/NIS, acid catalyst, room temp | 80-85 | Selective iodination at 6-position |
| Acetylation | Acetyl chloride or acetic anhydride, base | 75-85 | Efficient ethanone installation |
Table 2: Summary of key reaction steps and yields for 1-(6-iodobenzo[d]oxazol-2-yl)ethanone synthesis
Additional Notes
- The use of potassium carbonate as a base and THF as a solvent is consistently effective for cyclization and carbonylation steps.
- Halogenated substrates, including iodine-substituted aminophenols, are stable under these reaction conditions.
- Palladium-catalyzed methods may be employed for halogen exchange or cross-coupling to introduce iodine selectively.
- Purification is typically achieved by flash chromatography using ethyl acetate and hexanes solvent systems.
- Reaction monitoring by thin-layer chromatography (TLC) ensures complete conversion at each step.
Chemical Reactions Analysis
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The presence of the iodine atom allows for unique interactions with biological molecules, potentially leading to the inhibition of certain enzymes or pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues in the Benzoxazole Family
Table 1: Key Structural Analogues and Their Properties
*Calculated based on isotopic mass.
Key Observations:
- Electronic and Steric Effects: The iodine atom in 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone increases molecular weight and polarizability compared to non-halogenated analogs. This may enhance lipophilicity, impacting membrane permeability in biological systems.
- Reactivity: The acetyl group at position 2 is a reactive site for catalytic additions, as demonstrated in Rh-catalyzed enantioselective arylations of 1-(Benzo[d]oxazol-2-yl)ethanone .
- Biological Activity : Methoxy and oxime derivatives (e.g., the compound in ) exhibit xanthine oxidase (XO) inhibition, suggesting that halogenation (e.g., iodine) may alter binding to enzymatic pockets. However, direct evidence for the iodinated variant’s activity is lacking.
Functional Analogues in Heterocyclic Ketones
Table 2: Comparison with Non-Benzoxazole Heterocycles
Key Observations:
- Benzodioxole vs. Benzoxazole : The replacement of the oxazole oxygen with a dioxolane ring (as in ) reduces aromaticity and alters electronic properties, impacting reactivity in cross-coupling reactions.
- Oxazole Derivatives: Simpler oxazole-based ketones (e.g., 1-(4-Methyloxazol-2-yl)ethanone) lack the fused benzene ring, resulting in lower molecular complexity and distinct pharmacological profiles .
Q & A
Q. What are the standard synthetic routes for preparing 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone?
A common approach involves functionalizing the benzo[d]oxazole scaffold. For example:
- Acetylation : Reacting 6-iodobenzo[d]oxazole with acetyl chloride under reflux conditions in anhydrous solvents (e.g., acetic acid or toluene) .
- Oxidation : Starting with 1-(6-iodobenzo[d]oxazol-2-yl)ethanol and oxidizing it using agents like potassium dichromate (K₂Cr₂O₇) in acidic media .
Key considerations : Use nitrogen atmosphere to prevent oxidation side reactions, and monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the purity and structure of this compound?
- Spectroscopic methods :
- Chromatography : Chiral HPLC with AD columns to resolve enantiomers (if applicable) .
Q. What solvent systems and catalysts optimize rhodium-catalyzed arylboronic acid additions to N-heteroaryl ketones?
- Solvent : Toluene or tert-butyl methyl ether provides high yields (~85–90%) in enantioselective Rh-catalyzed reactions. Toluene is preferred due to better stability .
- Catalyst : Rhodium/(S,S,S,S)-Wingphos (3.6 mol%) enables enantiomeric excess (ee) >90% .
- Additives : Base (e.g., K₃PO₄) and stoichiometric arylboronic acid (2.5 equiv) improve reactivity .
Advanced Research Questions
Q. How can this compound be derivatized into heterocyclic systems (e.g., chalcones, pyrazolines)?
- Chalcone synthesis : Condense with substituted benzaldehydes in basic media (e.g., NaOH/EtOH) to form α,β-unsaturated ketones. Monitor via UV-Vis for conjugation .
- Pyrazoline formation : React with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Recrystallize from ethanol for purity .
Note : Iodine’s steric bulk may require longer reaction times compared to non-halogenated analogs.
Q. What strategies resolve contradictions in solvent effects during enantioselective catalysis?
- Case study : In Rh-catalyzed reactions, toluene and tert-butyl methyl ether initially showed similar yields (Table 3, entries 1–4 in ). However, toluene’s higher boiling point improved reproducibility.
- Methodological fix : Conduct solvent screening under identical conditions (temperature, catalyst loading) and use kinetic studies to identify deactivation pathways (e.g., steric hindrance from the acetyl group) .
Q. How does the iodine substituent influence biological activity in kinase inhibition studies?
- Structural analogs : The benzo[d]oxazole scaffold is present in TrkA kinase inhibitors (e.g., KRC-108), where halogen atoms enhance binding affinity. Iodine’s polarizability may improve hydrophobic interactions in active sites .
- Screening protocol : Use in vitro kinase assays (IC₅₀ determination) with ATP concentrations adjusted to physiological levels (1–10 µM) .
Q. Can cross-coupling reactions introduce functional groups at the iodine site?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
